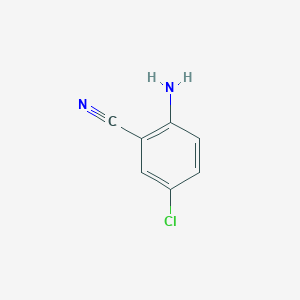







|
REACTION_CXSMILES
|
[C:1](#[N:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[Cl:10]N1C(=O)CCC1=O>C(#N)C>[Cl:10][C:7]1[CH:6]=[CH:5][C:3]([NH2:4])=[C:2]([C:1]#[N:9])[CH:8]=1
|


|
Name
|
|
|
Quantity
|
138 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(N)=CC=CC1)#N
|
|
Name
|
|
|
Quantity
|
1.05 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
172.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2.0 h (HPLC monitoring)
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to approx. 35° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed by rotovap at reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between 1.5 L ethyl acetate and 1 L cold water
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the combined organic layers washed with 3 portions of cold water, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
ADDITION
|
|
Details
|
treated with activated carbon
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by rotovap at reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a pale orange solid which
|
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from 430 mL of hot 1-chlorobutane
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temp. overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
|
Type
|
WASH
|
|
Details
|
the resulting crystals were washed with cold butylchloride and air
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(N)C=C1)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 82.5 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 46.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |